4-Methyl-1H-indazole-3-carbonitrile

CAS No.: 29984-94-9

Cat. No.: VC2485725

Molecular Formula: C9H7N3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29984-94-9 |

|---|---|

| Molecular Formula | C9H7N3 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 4-methyl-1H-indazole-3-carbonitrile |

| Standard InChI | InChI=1S/C9H7N3/c1-6-3-2-4-7-9(6)8(5-10)12-11-7/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | NBUFGCMGHQUNPN-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)NN=C2C#N |

| Canonical SMILES | CC1=C2C(=CC=C1)NN=C2C#N |

Introduction

Chemical Identity and Structure

Basic Information

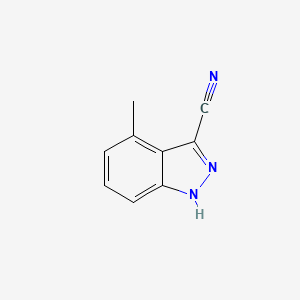

4-Methyl-1H-indazole-3-carbonitrile is a nitrogen-containing heterocyclic compound featuring an indazole core structure with specific functional group modifications. The compound has a methyl substituent at position 4 and a carbonitrile (cyano) group at position 3 of the indazole ring system . This structural arrangement contributes to its unique chemical properties and potential biological activities.

Chemical Identifiers

The table below presents the key chemical identifiers for 4-Methyl-1H-indazole-3-carbonitrile:

| Parameter | Value |

|---|---|

| CAS Registry Number | 29984-94-9 |

| Molecular Formula | C9H7N3 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 4-methyl-1H-indazole-3-carbonitrile |

| InChI | InChI=1S/C9H7N3/c1-6-3-2-4-7-9(6)8(5-10)12-11-7/h2-4H,1H3,(H,11,12) |

| InChIKey | NBUFGCMGHQUNPN-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)NN=C2C#N |

These chemical identifiers are essential for unambiguous identification of the compound in scientific literature and chemical databases .

Structural Characteristics

The structure of 4-Methyl-1H-indazole-3-carbonitrile consists of a bicyclic framework with a pyrazole ring fused to a benzene ring, forming the indazole core. The compound features:

-

A methyl group attached to carbon-4 of the benzene ring

-

A cyano (nitrile) group at position 3 of the indazole system

-

A nitrogen-nitrogen bond in the pyrazole portion of the molecule

This structural arrangement contributes to the compound's stability, reactivity patterns, and potential for intermolecular interactions in biological systems.

Physical and Chemical Properties

Physical State and Appearance

Based on the available data, 4-Methyl-1H-indazole-3-carbonitrile is typically encountered as a solid compound at room temperature. The physical appearance is consistent with many heterocyclic compounds of similar molecular weight.

Spectroscopic Properties

While specific spectroscopic data is limited in the available sources, the compound would be expected to exhibit characteristic spectral patterns:

-

In NMR spectroscopy, the methyl group would typically appear as a singlet in the 1H-NMR spectrum

-

The aromatic protons of the benzene ring would present as a complex pattern in the aromatic region

-

The N-H proton of the indazole would likely appear as a broad signal

-

The nitrile group would exhibit a characteristic absorption band in IR spectroscopy

Chemical Reactivity

The chemical reactivity of 4-Methyl-1H-indazole-3-carbonitrile is primarily determined by its functional groups:

-

The carbonitrile group can undergo various transformations, including hydrolysis to carboxylic acid derivatives

-

The indazole N-H is moderately acidic and can participate in hydrogen bonding

-

The aromatic system can undergo electrophilic substitution reactions, though with reduced reactivity compared to benzene due to the electron-withdrawing effects of the nitrile group

Synthesis and Preparation Methods

Industrial Production

Applications and Significance

Pharmaceutical Applications

Indazole derivatives, including compounds structurally related to 4-Methyl-1H-indazole-3-carbonitrile, have demonstrated significant potential in pharmaceutical research:

-

Indazole-based compounds often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

-

The nitrile functional group can serve as a key pharmacophore or as a precursor for further derivatization

-

The compound may serve as an intermediate in the synthesis of more complex pharmaceutical agents

Chemical Research Applications

In chemical research, 4-Methyl-1H-indazole-3-carbonitrile can be valuable as:

-

A building block for more complex heterocyclic systems

-

A model compound for studying the reactivity of indazole derivatives

-

A precursor for the synthesis of various functional materials

Related Compounds and Derivatives

Structural Analogues

Several structural analogues of 4-Methyl-1H-indazole-3-carbonitrile exist, including:

-

4-Methyl-1H-indazole-3-carbaldehyde, which features an aldehyde instead of a nitrile group

-

Other indazole derivatives with variations in the position and nature of substituents

-

Compounds with altered heterocyclic cores but similar substituent patterns

These analogues often exhibit related but distinct chemical properties and biological activities.

Metabolic Derivatives

In biological systems, compounds like 4-Methyl-1H-indazole-3-carbonitrile may undergo various metabolic transformations, potentially including:

-

Hydrolysis of the nitrile group to form corresponding amides or carboxylic acids

-

Oxidation of the methyl group to form alcohols, aldehydes, or carboxylic acids

-

Phase II conjugation reactions to increase water solubility and facilitate elimination

Analytical Methods and Identification

Chromatographic Analysis

Identification and quantification of 4-Methyl-1H-indazole-3-carbonitrile in samples typically involve chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC) with UV detection

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Identification

Spectroscopic methods used for the structural elucidation and confirmation of 4-Methyl-1H-indazole-3-carbonitrile include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume